molecular formula C11H17ClN2O2 B2578663 2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride CAS No. 2303565-91-3

2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride

Cat. No.: B2578663
CAS No.: 2303565-91-3
M. Wt: 244.72
InChI Key: ZGJFAJCGTLUOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is characterized by its unique benzodiazole structure, which is a fused bicyclic ring system containing both benzene and diazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring. This can be achieved through the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with chloroacetic acid or its derivatives.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)acetic acid hydrochloride
  • 2-(2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride
  • 2-(2-propyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride

Uniqueness

The unique structural features of 2-(2-ethyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride, such as the presence of the ethyl group and the specific positioning of the acetic acid moiety, contribute to its distinct chemical properties and potential applications. These features differentiate it from other similar compounds and make it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

2-(2-ethyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-2-10-12-8-5-3-4-6-9(8)13(10)7-11(14)15;/h2-7H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJFAJCGTLUOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1CC(=O)O)CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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